molecular formula C20H21N5O2 B14933618 5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

Cat. No.: B14933618
M. Wt: 363.4 g/mol
InChI Key: AHRUCFQZFCFKLB-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole core and a triazolopyridine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-3-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-24-13-16(15-12-14(27-2)8-9-17(15)24)20(26)21-10-5-7-19-23-22-18-6-3-4-11-25(18)19/h3-4,6,8-9,11-13H,5,7,10H2,1-2H3,(H,21,26)

InChI Key

AHRUCFQZFCFKLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide involves several steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the triazolopyridine moiety through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The triazolopyridine moiety may also contribute to its activity by interacting with different enzymes and proteins involved in cellular pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and triazolopyridine-containing molecules. Some examples are:

Biological Activity

5-Methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Indole core : Known for diverse biological activities.
  • Triazolo-pyridine moiety : Associated with anti-inflammatory and anticancer activities.

The molecular formula is C16H19N5OC_{16}H_{19}N_5O.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets:

1. Anti-inflammatory Activity

Studies have shown that derivatives of triazolo-pyridine can act as RORγt inverse agonists, which are crucial in the regulation of inflammatory responses. The compound demonstrated significant inhibition of IL-17A production in mouse models, suggesting its potential use in treating autoimmune diseases .

2. Anticancer Properties

The compound's structural similarity to other known anticancer agents raises interest in its potential as an anti-tumor agent. Preliminary studies indicate cytotoxic effects against various cancer cell lines, including cervix adenocarcinoma (HeLa) and ovarian carcinoma (A2780) .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of RORγt : This action leads to decreased pro-inflammatory cytokine production.
  • Topoisomerase II Inhibition : Similar compounds have been shown to inhibit topoisomerase II, a key enzyme in DNA replication and transcription .

Study 1: RORγt Inhibition

A study assessed the inhibitory activity of the compound on RORγt using a luciferase reporter gene assay. The results indicated a potent inhibitory effect with an IC50 value comparable to leading compounds in the field .

Study 2: Cytotoxicity Evaluation

In vitro studies evaluated the cytotoxic effects on HeLa and A2780 cell lines. The compound exhibited significant antiproliferative activity, leading to apoptosis in treated cells. This suggests that it could be a candidate for further development as an anticancer drug .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds suggest favorable absorption and distribution characteristics:

CompoundBioavailability (%)AUC (nM h)Clearance (L h1^{-1} kg1^{-1})Volume of Distribution (L/kg)
5-Methoxy CompoundTBDTBDTBDTBD

Note: Specific values for the compound are still under investigation.

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